molecular formula C12H10ClF2NO B1431720 2-(3,5-Difluorophenoxy)aniline hydrochloride CAS No. 1394040-16-4

2-(3,5-Difluorophenoxy)aniline hydrochloride

Cat. No.: B1431720
CAS No.: 1394040-16-4
M. Wt: 257.66 g/mol
InChI Key: ZHAACLIIKBYKPZ-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenoxy)aniline hydrochloride is a chemical compound characterized by its unique structure, which includes a difluorophenoxy group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Difluorophenoxy)aniline hydrochloride typically involves the following steps:

  • Preparation of 3,5-Difluorophenol: This is achieved by the fluorination of phenol using suitable fluorinating agents.

  • Formation of 3,5-Difluorophenoxy Chloride: The phenol is then converted to its corresponding chloride derivative using reagents like thionyl chloride.

  • Reaction with Aniline: The 3,5-difluorophenoxy chloride is reacted with aniline to form the desired product.

  • Acidification: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes. The reaction conditions are optimized to ensure high yield and purity, with continuous monitoring of temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Difluorophenoxy)aniline hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The aniline moiety can be oxidized to form various derivatives, such as nitro compounds.

  • Reduction: Reduction reactions can be performed to convert nitro groups to amino groups.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like iron (Fe) and hydrogen (H2) are often used.

  • Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, such as 2-(3,5-Difluorophenoxy)nitrobenzene.

  • Reduction Products: Amino derivatives, such as 2-(3,5-Difluorophenoxy)aniline.

  • Substitution Products: Brominated or nitrated derivatives, depending on the reagents used.

Scientific Research Applications

2-(3,5-Difluorophenoxy)aniline hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be employed in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: It is used in the manufacture of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-(3,5-Difluorophenoxy)aniline hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-(3,5-Difluorophenoxy)acetic acid: This compound shares the difluorophenoxy group but has an acetic acid moiety instead of an aniline group.

  • 2-(3,5-Difluorophenoxy)methyl morpholine: This compound contains a morpholine ring instead of an aniline group.

Uniqueness: 2-(3,5-Difluorophenoxy)aniline hydrochloride is unique due to its specific combination of the difluorophenoxy group and the aniline moiety, which imparts distinct chemical and biological properties compared to similar compounds.

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Properties

IUPAC Name

2-(3,5-difluorophenoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO.ClH/c13-8-5-9(14)7-10(6-8)16-12-4-2-1-3-11(12)15;/h1-7H,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAACLIIKBYKPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC(=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394040-16-4
Record name Benzenamine, 2-(3,5-difluorophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394040-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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